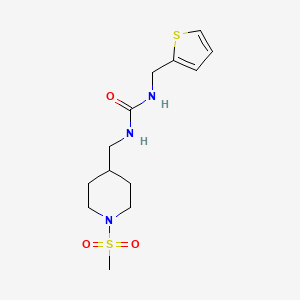
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MP-470, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was originally developed by SuperGen Inc., a pharmaceutical company that focused on the development of oncology drugs. MP-470 has been shown to have a wide range of effects on cancer cells, including inhibition of DNA damage repair pathways, induction of apoptosis, and inhibition of angiogenesis.
Mecanismo De Acción
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its anti-cancer effects through several mechanisms. It has been shown to inhibit DNA damage repair pathways, which can lead to increased sensitivity to radiation and chemotherapy. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a wide range of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several key proteins involved in DNA damage repair, including ATM, ATR, and DNA-PK. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the activity of several proteins involved in angiogenesis, including VEGFR2, PDGFRβ, and c-Met. Additionally, 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce the expression of several pro-apoptotic proteins, including Bax and Bak.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is that it has been extensively studied in preclinical models, and has shown promising results in both in vitro and in vivo studies. Additionally, 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to enhance the effectiveness of radiation therapy and chemotherapy, which could potentially lead to improved outcomes for cancer patients. One limitation of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not well established.
Direcciones Futuras
There are several future directions for research on 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is the development of combination therapies that include 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, as it has been shown to enhance the effectiveness of radiation therapy and chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. Additionally, further research is needed to establish the safety and efficacy of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in clinical trials, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, beginning with the reaction between piperidine and 4-chlorobenzaldehyde to form 1-(4-chlorobenzyl)piperidine. This compound is then reacted with methylsulfonyl chloride to form 1-(4-chlorobenzyl)-4-methylsulfonylpiperidine. The final step involves the reaction between this compound and 2-thiophenemethylisocyanate to form 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea.
Aplicaciones Científicas De Investigación
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies, and has also been shown to have activity against cancer stem cells.
Propiedades
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQFFRPDFDCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)
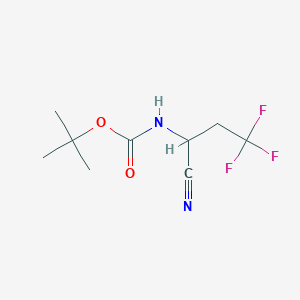
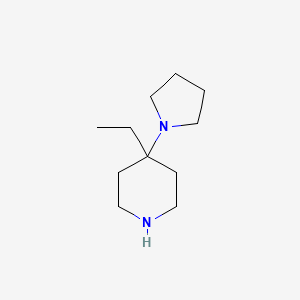
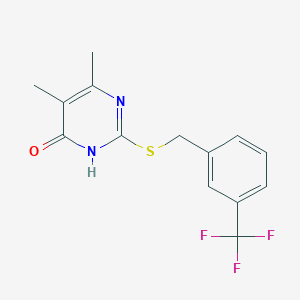
![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
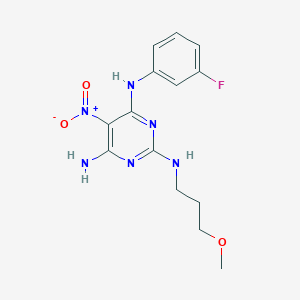
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
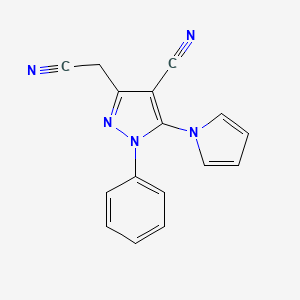
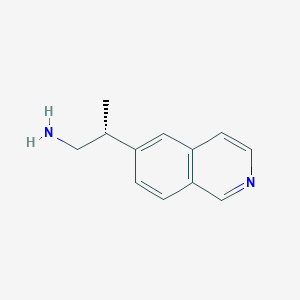

![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
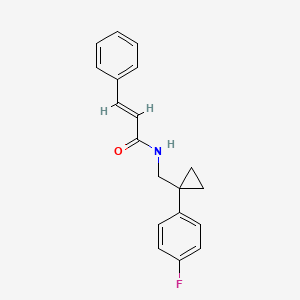
![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)